4'-Methoxy-3-morpholino-propiophenone
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Overview
Description
1-(4-Methoxyphenyl)-3-(4-morpholinyl)-1-propanone is an amine.
Scientific Research Applications
Optimization in Kinase Inhibition
4'-Methoxy-3-morpholino-propiophenone derivatives have been explored for their potential in inhibiting Src kinase activity, crucial in cancer research. Boschelli et al. (2001) reported that analogues with modifications at the C-4 anilino group and replacement of the methoxy group with a 3-(morpholin-4-yl)propoxy group resulted in increased inhibition of both Src kinase activity and Src-mediated cell proliferation (Boschelli et al., 2001).
Synthesis and Characterization Studies
Research in Organic Chemistry
Research by V. V. Dovlatyan et al. (2010) on the thermolysis of sym-triazines including 4-methoxy and 4-alkylamino derivatives has implications for the understanding of reactions involving 4'-Methoxy-3-morpholino-propiophenone (Dovlatyan et al., 2010).
Nickel-Catalyzed Bond Formation
A study by Ueno, Shimizu, and Kuwano (2009) on nickel-catalyzed formation of carbon-nitrogen bonds at the beta position of saturated ketones, including propiophenone derivatives, can be relevant to understanding reactions involving 4'-Methoxy-3-morpholino-propiophenone (Ueno et al., 2009).
Photophysical and Computational Studies
Hagimori et al. (2019) conducted a synthesis, photophysical evaluation, and computational study of pyridine compounds, including morpholino derivatives. This research contributes to understanding the emissive properties of compounds similar to 4'-Methoxy-3-morpholino-propiophenone (Hagimori et al., 2019).
properties
CAS RN |
5770-77-4 |
---|---|
Product Name |
4'-Methoxy-3-morpholino-propiophenone |
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C14H19NO3/c1-17-13-4-2-12(3-5-13)14(16)6-7-15-8-10-18-11-9-15/h2-5H,6-11H2,1H3 |
InChI Key |
MARDRZQLSPCWMG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)CCN2CCOCC2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCN2CCOCC2 |
Other CAS RN |
5770-77-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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